MCB-3681

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

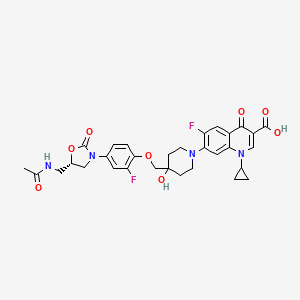

IUPAC Name |

7-[4-[[4-[(5S)-5-(acetamidomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2-fluorophenoxy]methyl]-4-hydroxypiperidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H32F2N4O8/c1-17(38)34-13-20-14-37(30(42)45-20)19-4-5-27(24(33)10-19)44-16-31(43)6-8-35(9-7-31)26-12-25-21(11-23(26)32)28(39)22(29(40)41)15-36(25)18-2-3-18/h4-5,10-12,15,18,20,43H,2-3,6-9,13-14,16H2,1H3,(H,34,38)(H,40,41)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEDRNPDLVCNIAV-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)OCC3(CCN(CC3)C4=C(C=C5C(=C4)N(C=C(C5=O)C(=O)O)C6CC6)F)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)OCC3(CCN(CC3)C4=C(C=C5C(=C4)N(C=C(C5=O)C(=O)O)C6CC6)F)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H32F2N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

626.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

790704-42-6 | |

| Record name | MCB-3681 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0790704426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MCB-3681 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6BMP8F2J00 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of MCB-3681 on Gram-Positive Bacteria

Executive Summary

MCB-3681 is a novel, investigational quinolonyl-oxazolidinone antibacterial agent engineered to combat challenging Gram-positive bacterial infections. Its hybrid structure confers a dual mechanism of action, targeting both bacterial DNA replication and protein synthesis, which provides a significant advantage against strains resistant to conventional antibiotics.[1][2][3] This document provides a comprehensive technical overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual workflows to elucidate its complex interactions within the bacterial cell.

Core Mechanism of Action

This compound is distinguished by its structural elements from both quinolone and oxazolidinone antibiotic classes.[1] This unique combination allows it to engage in a multi-pronged attack on essential bacterial processes.

Dual Targeting of DNA and Protein Synthesis

The primary mechanism of this compound involves the simultaneous inhibition of two distinct and vital cellular pathways:

-

Inhibition of DNA Gyrase and Topoisomerase IV : The quinolone moiety of this compound targets bacterial type II topoisomerases—DNA gyrase and topoisomerase IV.[2][4] These enzymes are critical for managing DNA topology during replication, transcription, and repair. By inhibiting their function, this compound disrupts DNA supercoiling and decatenation, leading to a breakdown of DNA integrity and cell death.[4][5]

-

Inhibition of Protein Synthesis : The oxazolidinone component of the molecule targets the bacterial ribosome, specifically the 50S subunit, to inhibit the initiation of protein synthesis.[3][6] This action is characteristic of oxazolidinones like linezolid (B1675486).

This dual-action capability makes this compound potent against Gram-positive bacteria, including isolates that have developed resistance to quinolones (e.g., ciprofloxacin) or oxazolidinones (e.g., linezolid) through target site mutations.[2] The compound's intrinsic activity is qualitatively and quantitatively different from a simple combination of its constituent drug classes.[1][3]

Unique Proteomic Signature

Studies on Staphylococcus aureus have revealed that the cellular response to this compound is distinct from that of ciprofloxacin (B1669076) or linezolid alone.[1][7] Short-term exposure to this compound at sub-inhibitory concentrations leads to a moderate reprogramming of protein synthesis. In one study, the synthesis of 13 proteins was induced, while 16 were repressed.[1]

Key Proteomic Changes in S. aureus:

-

Induced Proteins : Notably, the synthesis of four ribosomal proteins (RplL, RpsF, RplJ, RpsF) was induced.[1]

-

Repressed Proteins : Synthesis of proteins involved in amino acid synthesis pathways (GlyA, MetE, GlnA) was reduced. Additionally, two aminoacyl-tRNA synthetases (IleS, AspS) and the methicillin-resistance factor protein FemB were repressed.[1][7]

The repression of FemB is clinically relevant as it can increase susceptibility to β-lactam antibiotics.[1] This unique impact on the proteome suggests that this compound's mechanism may involve more complex interactions than just its two primary targets, setting it apart from its predecessors.[1][7]

Quantitative Antimicrobial Activity

This compound demonstrates potent in vitro activity across a wide spectrum of clinically relevant Gram-positive pathogens. Its efficacy is maintained against strains resistant to other antibiotic classes.

| Bacterial Species | Strain Type | MIC (mg/L) | Reference |

| Staphylococcus aureus | Clinical Isolates (including MRSA) | < 1.0 | [2] |

| Staphylococcus aureus | ATCC 29213, RN1HG001 | 0.25 | [1] |

| Staphylococcus epidermidis | Clinical Isolates | < 1.0 | [2] |

| Enterococcus faecium | Clinical Isolates (including VRE) | < 1.0 | [2] |

| Enterococcus faecalis | Clinical Isolates | < 1.0 | [2] |

| Streptococcus pneumoniae | Clinical Isolates | < 1.0 | [2] |

| Clostridium difficile | Clinical Isolates | 0.06 - 1.0 | [3] |

-

Note: At concentrations up to 10 mg/L, this compound is bacteriostatic against S. aureus, while immediate inhibition of protein synthesis was observed at 20 mg/L.[1]

Detailed Experimental Protocols

The following sections describe the methodologies used to characterize the mechanism of action and potency of this compound.

Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the standard broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[8][9]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterium.[10]

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (MHB)

-

This compound stock solution

-

Bacterial culture in logarithmic growth phase

-

0.5 McFarland turbidity standard

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: A bacterial suspension is prepared and adjusted to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1.5 x 10⁸ CFU/mL. This suspension is then diluted in MHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.[9]

-

Drug Dilution: A two-fold serial dilution of this compound is prepared directly in the microtiter plate using MHB.

-

Inoculation: Each well containing the diluted drug is inoculated with the standardized bacterial suspension. A growth control well (bacteria, no drug) and a sterility control well (broth only) are included.

-

Incubation: The plate is incubated at 35 ± 1°C for 16-20 hours in ambient air.[9]

-

Result Interpretation: The MIC is recorded as the lowest concentration of this compound at which there is no visible bacterial growth (turbidity).[9][10]

DNA Gyrase Supercoiling Inhibition Assay

This in vitro assay measures the inhibitory effect of this compound on the supercoiling activity of DNA gyrase.[5][11]

Objective: To quantify the inhibition of DNA gyrase-mediated conversion of relaxed plasmid DNA to its supercoiled form.

Materials:

-

Purified DNA gyrase (e.g., from S. aureus or E. coli)

-

Relaxed circular plasmid DNA (e.g., pBR322)

-

Assay Buffer (containing Tris-HCl, MgCl₂, DTT, KCl)

-

ATP solution

-

This compound at various concentrations

-

Agarose (B213101) gel electrophoresis system

-

DNA staining agent (e.g., ethidium (B1194527) bromide)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA, and purified DNA gyrase enzyme.

-

Inhibitor Addition: Add varying concentrations of this compound (or a control vehicle like DMSO) to the reaction tubes.

-

Initiation & Incubation: Initiate the reaction by adding ATP. Incubate the mixture at 37°C for approximately 1 hour.[11]

-

Reaction Termination: Stop the reaction by adding a solution containing SDS and proteinase K.

-

Analysis: Analyze the DNA topoisomers by loading the samples onto an agarose gel and performing electrophoresis. Supercoiled DNA migrates faster than relaxed DNA.

-

Visualization: Stain the gel with a DNA-binding dye and visualize under UV light. The concentration of this compound that inhibits the formation of the supercoiled DNA band is determined.

Topoisomerase IV Decatenation Assay

This assay is analogous to the gyrase assay but measures the ability of Topoisomerase IV to separate interlinked (catenated) DNA circles.[5][12]

Objective: To quantify the inhibition of Topoisomerase IV-mediated decatenation of kinetoplast DNA (kDNA).

Materials:

-

Purified Topoisomerase IV

-

Catenated kDNA (a network of interlocked DNA minicircles)

-

Assay Buffer, ATP, this compound, and analysis equipment as in the gyrase assay.

Procedure:

-

Reaction Setup: Combine assay buffer, kDNA substrate, and purified Topoisomerase IV enzyme.

-

Inhibitor Addition: Add varying concentrations of this compound.

-

Initiation & Incubation: Start the reaction with ATP and incubate at 37°C.

-

Analysis: Stop the reaction and analyze the products by agarose gel electrophoresis. Successful decatenation releases individual DNA minicircles (supercoiled or relaxed), which migrate into the gel, while the large kDNA network remains in the well.

-

Interpretation: Inhibition is observed as a decrease in the amount of released minicircles with increasing concentrations of this compound.

Proteomic Analysis via 2D-GE and MALDI-TOF-MS/MS

This protocol outlines the workflow used to identify changes in protein expression in S. aureus following exposure to this compound.[1][7]

Objective: To identify and quantify proteins that are differentially expressed in response to this compound treatment.

Procedure:

-

Cell Culture and Treatment: Grow S. aureus cultures to mid-log phase. Expose one set of cultures to a sub-inhibitory concentration of this compound (e.g., 4 mg/L) and another as a control.[1]

-

Metabolic Labeling: Add a radiolabeled amino acid, such as L-[³⁵S]-methionine, to the cultures for a short period to label newly synthesized proteins.[1]

-

Protein Extraction: Harvest and lyse the bacterial cells to extract total cellular proteins.

-

Two-Dimensional Gel Electrophoresis (2D-GE):

-

First Dimension (IEF): Separate proteins based on their isoelectric point (pI) using isoelectric focusing.

-

Second Dimension (SDS-PAGE): Separate the proteins from the first dimension based on their molecular weight.

-

-

Gel Analysis: Visualize the protein spots on the gels (e.g., by autoradiography). Use specialized software (e.g., Delta2D) to compare the treated and control gels and identify spots with significantly altered intensity (induced or repressed).[1]

-

Protein Identification:

-

Excise the protein spots of interest from the gel.

-

Perform in-gel digestion with an enzyme like trypsin.

-

Analyze the resulting peptide fragments using MALDI-TOF-MS/MS (Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry).

-

Identify the proteins by matching the peptide mass fingerprints against a protein database.

-

Conclusion

This compound represents a sophisticated approach to antibiotic design, leveraging a dual-action mechanism that targets both DNA replication and protein synthesis in Gram-positive bacteria.[2] Its ability to inhibit DNA gyrase, topoisomerase IV, and ribosomal function simultaneously provides a high barrier to resistance development.[2] Furthermore, proteomic analyses demonstrate that its cellular impact is unique and not merely the sum of its quinolone and oxazolidinone parts, suggesting a more complex mode of action.[1][7] The potent in vitro activity against a broad range of pathogens, including drug-resistant phenotypes like MRSA and VRE, underscores the potential of this compound as a valuable future therapeutic agent in the fight against serious bacterial infections.[2][3]

References

- 1. itmedicalteam.pl [itmedicalteam.pl]

- 2. | BioWorld [bioworld.com]

- 3. researchgate.net [researchgate.net]

- 4. Novel Bacterial Topoisomerase Inhibitors with Potent Broad-Spectrum Activity against Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]

- 6. Resistance of Gram-Positive Bacteria to Current Antibacterial Agents and Overcoming Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. fpharm.uniba.sk [fpharm.uniba.sk]

- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. idexx.dk [idexx.dk]

- 11. profoldin.com [profoldin.com]

- 12. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antibacterial Spectrum of MCB-3681: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MCB-3681 is a novel hybrid antibiotic that covalently links pharmacophores from the oxazolidinone and fluoroquinolone classes of antimicrobials.[1] This dual-action design provides a unique mechanism of action aimed at overcoming common bacterial resistance pathways. This technical guide provides an in-depth overview of the antibacterial spectrum of this compound, including its in vitro activity against key pathogens, detailed experimental protocols for susceptibility testing, and a visualization of its mechanism of action.

In Vitro Antibacterial Spectrum

This compound demonstrates potent in vitro activity primarily against a range of Gram-positive bacteria, including multidrug-resistant strains, and the anaerobic bacterium Clostridium difficile.[1][2]

Gram-Positive Aerobes

This compound exhibits broad activity against clinically important Gram-positive aerobic bacteria. Studies have reported minimum inhibitory concentrations (MICs) of less than 1 mg/L against clinical isolates of Staphylococcus aureus (including methicillin-resistant S. aureus - MRSA), Staphylococcus epidermidis, Enterococcus faecium, Enterococcus faecalis (including vancomycin-resistant enterococci - VRE), and Streptococcus pneumoniae.[2] A study has reported MIC values ranging from 0.06 to 1 μg/mL for several strains of Gram-positive pathogens, including MRSA, methicillin-sensitive S. aureus (MSSA), and VRE.[2]

Table 1: In Vitro Activity of this compound Against Gram-Positive Aerobes

| Bacterial Species | Resistance Phenotype | MIC (mg/L) |

| Staphylococcus aureus | Methicillin-Susceptible (MSSA) & Methicillin-Resistant (MRSA) | < 1[2] |

| Staphylococcus epidermidis | - | < 1[2] |

| Enterococcus faecium | Vancomycin-Resistant (VRE) | < 1[2] |

| Enterococcus faecalis | Vancomycin-Resistant (VRE) | < 1[2] |

| Streptococcus pneumoniae | - | < 1[2] |

Anaerobic Bacteria

This compound has shown particularly potent activity against Clostridium difficile, a major cause of antibiotic-associated diarrhea. This makes it a significant candidate for the treatment of C. difficile infections (CDI).

Table 2: In Vitro Activity of this compound Against Clostridium difficile

| Number of Isolates | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) |

| 114 | 0.008 - 0.5[2] | 0.03 | 0.06 |

| 199 | 0.008 - 0.5[3] | 0.125 | 0.25 |

Mechanism of Action

This compound's hybrid structure allows it to simultaneously target two distinct and essential bacterial cellular processes: DNA replication and protein synthesis.[2]

-

Inhibition of DNA Gyrase and Topoisomerase IV : The fluoroquinolone component of this compound targets bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. These enzymes are crucial for managing DNA supercoiling, replication, and segregation. By inhibiting these enzymes, this compound disrupts DNA synthesis, leading to bacterial cell death.[2]

-

Inhibition of Protein Synthesis : The oxazolidinone moiety of this compound binds to the 50S ribosomal subunit, preventing the formation of the initiation complex necessary for protein synthesis. This leads to a halt in the production of essential bacterial proteins.[2]

This dual mechanism of action is advantageous as it can be effective against bacteria that have developed resistance to either fluoroquinolones or oxazolidinones alone.[2]

Caption: Dual mechanism of action of this compound.

Experimental Protocols

The in vitro activity of this compound is determined using standardized antimicrobial susceptibility testing methods. The two primary methods cited in the literature are broth microdilution and agar (B569324) dilution.

Broth Microdilution Method (NCCLS/CLSI Protocol)

The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent.[4][5][6]

Workflow:

References

MCB-3681: A Dual-Action Antibiotic Targeting Bacterial Replication and Protein Synthesis

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

MCB-3681 is a promising dual-action antibiotic that has demonstrated potent activity against a broad spectrum of Gram-positive bacteria, including multidrug-resistant strains. As the active form of the prodrug MCB-3837, this novel molecule integrates the functionalities of a quinolone and an oxazolidinone, enabling a synergistic attack on two critical bacterial cellular processes: DNA replication and protein synthesis. This unique mechanism of action, involving the simultaneous inhibition of DNA gyrase/topoisomerase IV and the bacterial ribosome, is anticipated to lower the frequency of resistance development. This document provides a comprehensive technical overview of the properties of this compound, including its mechanism of action, in vitro efficacy, and the methodologies used for its evaluation.

Introduction

The emergence of antibiotic-resistant bacteria poses a significant threat to global public health. There is an urgent need for novel antimicrobial agents with unique mechanisms of action that can overcome existing resistance patterns. This compound represents a significant advancement in this area. It is a synthetically-derived molecule that combines the structural features of a quinolone and an oxazolidinone, resulting in a dual-targeting antibacterial agent.[1] The prodrug, MCB-3837, is a water-soluble compound that undergoes rapid conversion to the active form, this compound, following administration.[2] This whitepaper details the dual-action properties of this compound, presenting available quantitative data, outlining key experimental protocols, and visualizing its mechanism of action.

In Vitro Antibacterial Activity

This compound has demonstrated potent in vitro activity against a wide range of Gram-positive pathogens. Notably, it has shown efficacy against clinical isolates of Staphylococcus aureus (including methicillin-resistant S. aureus - MRSA), Staphylococcus epidermidis, Enterococcus faecium, Enterococcus faecalis, and Streptococcus pneumoniae.[1] Furthermore, this compound has exhibited significant activity against Clostridium difficile, a major cause of antibiotic-associated diarrhea.[3][4]

Minimum Inhibitory Concentrations (MICs)

The potency of this compound is highlighted by its low Minimum Inhibitory Concentration (MIC) values against various bacterial strains. The following tables summarize the available MIC data for this compound against key Gram-positive bacteria and Clostridium difficile.

Table 1: MIC of this compound against Gram-Positive Bacteria

| Bacterial Species | MIC Range (mg/L) |

| Staphylococcus aureus | < 1 |

| Staphylococcus epidermidis | < 1 |

| Enterococcus faecium | < 1 |

| Enterococcus faecalis | < 1 |

| Streptococcus pneumoniae | < 1 |

Data sourced from BioWorld, reporting on a study by Morphochem and Staten Serums Institut.[1]

Table 2: MIC of this compound against Clostridium difficile

| Number of Isolates | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) |

| 114 | 0.008 - 0.5 | Not Reported | Not Reported |

Data from a study on the in vitro activity of MCB3681 against Clostridium difficile strains.[3]

Dual-Action Mechanism of Action

This compound's innovative design results in a dual attack on essential bacterial processes, a strategy aimed at both potent bactericidal activity and a reduced likelihood of resistance development.

Inhibition of DNA Gyrase and Topoisomerase IV

Consistent with its quinolone moiety, this compound targets bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[1] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By inhibiting their function, this compound disrupts DNA synthesis, leading to bacterial cell death.

Inhibition of Protein Synthesis

The oxazolidinone component of this compound is responsible for the inhibition of bacterial protein synthesis.[1] Oxazolidinones are known to bind to the 50S ribosomal subunit, preventing the formation of the initiation complex necessary for protein translation. This disruption of protein production halts bacterial growth and proliferation.

Experimental Protocols

The following sections describe the general methodologies employed to characterize the antibacterial properties of this compound.

In Vitro Susceptibility Testing

The in vitro activity of this compound is primarily determined by measuring its Minimum Inhibitory Concentration (MIC) against various bacterial isolates. The agar (B569324) dilution method is a standard procedure used for this purpose.

Protocol: Agar Dilution Method for MIC Determination

-

Preparation of Antibiotic Plates: A series of agar plates (e.g., Mueller-Hinton agar) are prepared, each containing a specific concentration of this compound. A control plate with no antibiotic is also prepared.

-

Inoculum Preparation: The bacterial isolates to be tested are cultured in a suitable broth medium to a standardized turbidity, typically corresponding to a specific colony-forming unit (CFU) per milliliter.

-

Inoculation: A standardized volume of each bacterial suspension is inoculated onto the surface of the antibiotic-containing agar plates and the control plate.

-

Incubation: The inoculated plates are incubated under appropriate atmospheric and temperature conditions for a specified period (e.g., 18-24 hours).

-

MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits the visible growth of the bacterial isolate.

DNA Gyrase Inhibition Assay

The inhibitory effect of this compound on DNA gyrase can be assessed using a supercoiling inhibition assay. This assay measures the ability of the enzyme to introduce negative supercoils into relaxed circular DNA in the presence of the inhibitor.

Protocol: DNA Gyrase Supercoiling Inhibition Assay

-

Reaction Mixture Preparation: A reaction mixture is prepared containing purified bacterial DNA gyrase, relaxed plasmid DNA (e.g., pBR322), ATP, and an appropriate reaction buffer.

-

Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixtures. A control reaction without the inhibitor is also included.

-

Incubation: The reactions are incubated at a suitable temperature (e.g., 37°C) for a defined period to allow the supercoiling reaction to proceed.

-

Reaction Termination: The reaction is stopped by the addition of a stop buffer, which typically contains a DNA loading dye and a denaturing agent.

-

Agarose (B213101) Gel Electrophoresis: The reaction products are separated by agarose gel electrophoresis. Supercoiled and relaxed DNA migrate at different rates, allowing for visualization and quantification.

-

Analysis: The inhibition of supercoiling is determined by comparing the amount of supercoiled DNA in the presence of this compound to the control.

Protein Synthesis Inhibition Assay

The effect of this compound on protein synthesis can be evaluated using an in vitro transcription-translation (TX-TL) cell-free system. This assay measures the production of a reporter protein in the presence of the inhibitor.

Protocol: In Vitro Protein Synthesis Inhibition Assay

-

Cell-Free System Preparation: A commercially available or in-house prepared bacterial cell-free extract containing ribosomes, tRNAs, and other necessary components for transcription and translation is used.

-

Reaction Setup: A reaction mixture is prepared containing the cell-free extract, a DNA template encoding a reporter protein (e.g., luciferase or green fluorescent protein), amino acids, and an energy source.

-

Inhibitor Addition: Different concentrations of this compound are added to the reaction mixtures. A control reaction without the inhibitor is included.

-

Incubation: The reactions are incubated at an optimal temperature (e.g., 30°C or 37°C) to allow for protein synthesis.

-

Reporter Protein Quantification: The amount of reporter protein produced is quantified using a method appropriate for the specific reporter (e.g., luminescence measurement for luciferase).

-

Analysis: The inhibition of protein synthesis is calculated by comparing the reporter signal in the presence of this compound to the control.

Clinical Development

The prodrug of this compound, MCB-3837, has undergone early-stage clinical evaluation. A Phase I clinical trial was conducted to assess the safety, tolerability, and pharmacokinetics of MCB-3837.[2] While detailed protocols and results from this trial are not extensively published in the public domain, the progression of a compound to this stage indicates a favorable preclinical profile.

Conclusion

This compound is a novel dual-action antibiotic with a compelling profile for combating Gram-positive bacterial infections, including those caused by resistant pathogens. Its unique mechanism, targeting both DNA replication and protein synthesis, holds the promise of increased efficacy and a lower propensity for resistance development. The in vitro data demonstrates its potent activity against a range of clinically relevant bacteria. Further research and clinical development will be crucial to fully elucidate the therapeutic potential of this promising antibiotic. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals engaged in the critical effort to discover and develop new antibacterial agents.

References

- 1. | BioWorld [bioworld.com]

- 2. Analysis of effects of MCB3681, the antibacterially active substance of prodrug MCB3837, on human resident microflora as proof of principle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro activity of MCB3681 against Clostridium difficile strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Conversion of Prodrug MCB-3837 to its Active Moiety MCB-3681: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

MCB-3837 is a water-soluble phosphate (B84403) prodrug designed for intravenous administration, which undergoes rapid in vivo conversion to its active antibacterial agent, MCB-3681. This technical guide provides a comprehensive overview of the conversion process, the pharmacological action of this compound, and the experimental methodologies used to characterize this transformation. This compound is a novel dual-action antibiotic, integrating the structural features of both quinolone and oxazolidinone classes. This unique combination allows it to exhibit potent bactericidal activity against a wide spectrum of Gram-positive bacteria, including strains resistant to conventional antibiotics. The primary mechanism of this conversion is enzymatic cleavage of the phosphate group by endogenous phosphatases. This document details the enzymatic process, methods for its quantification, and the subsequent intracellular signaling pathways disrupted by the active drug.

Introduction

The development of prodrugs is a critical strategy in pharmaceutical sciences to overcome undesirable physicochemical or pharmacokinetic properties of active drug molecules. MCB-3837 was developed as a prodrug of this compound to enhance its aqueous solubility for intravenous formulation.[1][2] Following administration, MCB-3837 is engineered to efficiently convert to this compound, the active pharmacological agent.[1][2] this compound exerts its antibacterial effect through a dual-action mechanism, inhibiting both DNA gyrase and topoisomerase IV, characteristic of quinolones, and interfering with protein synthesis at the ribosomal level, a hallmark of oxazolidinones.[1][3] This multifaceted approach not only provides a broad spectrum of activity but may also reduce the likelihood of resistance development.

The Conversion of MCB-3837 to this compound

The core of the prodrug strategy for MCB-3837 lies in its chemical structure, which includes a phosphate ester moiety. This group renders the molecule highly water-soluble and is designed to be readily cleaved by endogenous enzymes.

Enzymatic Cleavage

The conversion of MCB-3837 to this compound is primarily mediated by alkaline phosphatases (ALPs), a group of enzymes widely distributed throughout the human body, with high concentrations in the liver, bone, intestine, and plasma.[4] These enzymes catalyze the hydrolysis of phosphate monoesters, releasing inorganic phosphate and the active drug, this compound.

The generalized reaction can be depicted as:

MCB-3837 (Phosphate Prodrug) + H₂O --(Alkaline Phosphatase)--> this compound (Active Drug) + H₃PO₄

Quantitative Analysis of Conversion

The rate and extent of the conversion of MCB-3837 to this compound are critical pharmacokinetic parameters. While specific quantitative data for MCB-3837 is not publicly available, the following tables illustrate how such data would be typically presented.

In Vitro Conversion Kinetics

The Michaelis-Menten kinetics of the conversion can be determined using in vitro models, such as human liver microsomes or purified alkaline phosphatase.

| Parameter | Value (Illustrative) | Unit |

| Vmax | 500 | nmol/min/mg protein |

| Km | 150 | µM |

Pharmacokinetic Parameters in Plasma

Following intravenous administration of MCB-3837, the plasma concentrations of both the prodrug and the active drug are monitored over time.

| Parameter | MCB-3837 (Prodrug) | This compound (Active Drug) | Unit |

| Half-life (t½) | < 0.5 | 4 - 6 | hours |

| Cmax (at time 0 for prodrug) | Varies with dose | Varies with dose | µg/mL |

| AUC | Dose-dependent | Dose-dependent | µg*h/mL |

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the conversion of MCB-3837 to this compound.

In Vitro Conversion Assay

Objective: To determine the rate of conversion of MCB-3837 to this compound in the presence of alkaline phosphatase.

Materials:

-

MCB-3837

-

This compound (as a standard)

-

Purified calf intestinal alkaline phosphatase (or human liver microsomes)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 9.0, containing 1 mM MgCl₂)

-

HPLC system with a suitable column (e.g., C18)

-

Quenching solution (e.g., 10% trichloroacetic acid)

Procedure:

-

Prepare a stock solution of MCB-3837 in the assay buffer.

-

Pre-warm the assay buffer and enzyme solution to 37°C.

-

Initiate the reaction by adding the enzyme to the MCB-3837 solution. The final concentration of MCB-3837 should be varied to determine Michaelis-Menten kinetics.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to the quenching solution.

-

Centrifuge the quenched samples to precipitate the protein.

-

Analyze the supernatant by HPLC to quantify the concentrations of MCB-3837 and this compound.

-

Generate a standard curve for both MCB-3837 and this compound to calculate their concentrations in the samples.

-

Calculate the rate of formation of this compound at each substrate concentration and determine Vmax and Km.

In Vivo Pharmacokinetic Study

Objective: To determine the pharmacokinetic profiles of MCB-3837 and this compound in an animal model (e.g., rat or mouse).

Materials:

-

MCB-3837 formulated for intravenous injection

-

Animal model (e.g., Sprague-Dawley rats)

-

Blood collection supplies (e.g., syringes, tubes with anticoagulant)

-

LC-MS/MS system for bioanalysis

Procedure:

-

Administer a single intravenous dose of MCB-3837 to the animals.

-

At predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 360 minutes), collect blood samples.

-

Process the blood samples to obtain plasma.

-

Extract MCB-3837 and this compound from the plasma samples using a suitable method (e.g., protein precipitation or solid-phase extraction).

-

Quantify the concentrations of the prodrug and active drug in the plasma extracts using a validated LC-MS/MS method.

-

Plot the plasma concentration-time profiles for both compounds.

-

Calculate key pharmacokinetic parameters (e.g., half-life, Cmax, AUC) using appropriate software.

Mechanism of Action of this compound

Once formed, this compound targets fundamental bacterial processes, leading to cell death.

Inhibition of DNA Replication and Repair

The quinolone component of this compound targets two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.

-

DNA Gyrase: Inhibition of DNA gyrase prevents the relaxation of supercoiled DNA, which is necessary for the initiation of DNA replication.

-

Topoisomerase IV: Inhibition of topoisomerase IV interferes with the decatenation of daughter chromosomes following replication, leading to an inability of the bacterial cell to divide.

Inhibition of Protein Synthesis

The oxazolidinone moiety of this compound binds to the 50S ribosomal subunit, preventing the formation of the initiation complex with messenger RNA and the 30S subunit. This blocks the initiation of protein synthesis, a crucial step for bacterial viability.

Conclusion

The conversion of the prodrug MCB-3837 to its active form, this compound, is a rapid and efficient process mediated by endogenous phosphatases. This strategy allows for the intravenous delivery of a potent dual-action antibiotic with a broad spectrum of activity against Gram-positive bacteria. The methodologies outlined in this guide provide a framework for the characterization of this conversion and the elucidation of the pharmacokinetic and pharmacodynamic properties of this promising therapeutic agent. Further research to identify the specific phosphatases involved and to obtain detailed kinetic data will enhance our understanding of this important prodrug system.

References

- 1. Evaluation of in vitro models for screening alkaline phosphatase-mediated bioconversion of phosphate ester prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. reactionbiology.com [reactionbiology.com]

- 3. researchgate.net [researchgate.net]

- 4. Emerging potential approaches in alkaline phosphatase (ALP) activatable cancer theranostics - PMC [pmc.ncbi.nlm.nih.gov]

MCB-3681: A Dual-Action Antibacterial Agent Targeting DNA Gyrase and Protein Synthesis

A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Abstract: The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. A promising strategy to combat this threat is the development of dual-action antimicrobial agents that engage multiple, distinct bacterial targets. MCB-3681, a novel quinolone-oxazolidinone conjugate, exemplifies this approach. It demonstrates potent activity against a wide spectrum of Gram-positive pathogens, including strains resistant to conventional antibiotics like ciprofloxacin (B1669076) and linezolid (B1675486).[1][2] This technical guide provides an in-depth examination of this compound's core mechanism of action, focusing on its simultaneous inhibition of DNA gyrase and protein synthesis. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the underlying molecular pathways and experimental workflows.

Introduction to this compound

This compound is a synthetic hybrid antibiotic that structurally integrates the pharmacophores of a fluoroquinolone and an oxazolidinone.[1] This design confers a dual mechanism of action, enabling it to concurrently disrupt two vital cellular processes in bacteria: DNA replication and protein synthesis.[2] The compound has shown excellent in vitro efficacy against clinically significant Gram-positive bacteria, such as Staphylococcus aureus (including MRSA), Enterococcus species (including VRE), Streptococcus pneumoniae, and Clostridium difficile.[1][2][3]

Developed by Morphochem, this compound is the active form of the water-soluble prodrug MCB-3837 (also known as DNV3837), which is designed for intravenous administration.[4][5] The dual-targeting nature of this compound is particularly significant as it is less prone to the development of bacterial resistance compared to single-target antibiotics.[2] Its activity against pathogens already resistant to both quinolones and oxazolidinones suggests it may interact with its targets in a novel way or possess additional mechanisms of action.[1][6]

Core Mechanism of Action: A Two-Pronged Attack

This compound's efficacy stems from its ability to inhibit two essential and distinct pathways in bacterial cells.

Inhibition of DNA Gyrase and Topoisomerase IV

The fluoroquinolone moiety of this compound is responsible for targeting bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[2] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.[7]

-

DNA Gyrase: Primarily in Gram-negative bacteria, but also essential in Gram-positives, DNA gyrase introduces negative supercoils into the DNA, a process necessary to relieve the torsional stress that builds up during the unwinding of the DNA helix at the replication fork.[7][8]

-

Topoisomerase IV: This enzyme is essential for decatenation, the process of unlinking the two newly replicated daughter chromosomes, allowing them to segregate into daughter cells.

This compound, like other quinolones, stabilizes the transient covalent complex formed between the topoisomerase and the cleaved DNA strand.[7][9] This prevents the re-ligation of the DNA backbone, leading to an accumulation of double-strand breaks, cessation of DNA replication, and ultimately, cell death.[9]

Inhibition of Protein Synthesis

The oxazolidinone component of this compound targets the bacterial ribosome, the cellular machinery responsible for protein synthesis. Specifically, oxazolidinones bind to the 50S large ribosomal subunit at the peptidyl transferase center (PTC). This interaction blocks the formation of the initiation complex, a critical first step in protein synthesis involving the ribosome, messenger RNA (mRNA), and the initiator transfer RNA (fMet-tRNA).[1] By preventing this complex from assembling correctly, this compound effectively halts the production of all bacterial proteins, leading to a bacteriostatic effect that complements the bactericidal action of DNA gyrase inhibition.

Quantitative Data on Efficacy and Impact

The performance of this compound has been quantified through various in vitro studies, highlighting its potency and unique effects on the bacterial proteome.

In Vitro Antibacterial Activity

This compound exhibits potent activity against a broad range of Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values often below 1 µg/mL.[2] Its effectiveness is maintained against strains that have developed resistance to standard quinolones and/or linezolid.

| Bacterial Species | Resistance Profile | MIC Range (µg/mL) | Reference |

| Clostridium difficile | N/A | 0.008 - 0.5 | [3] |

| C. difficile (Moxifloxacin-R) | Moxifloxacin-Resistant | 0.008 - 0.5 | [1] |

| Staphylococcus aureus (MSSA) | Methicillin-Sensitive | 0.06 - 1 | [1] |

| S. aureus (MRSA) | Methicillin-Resistant | 0.06 - 1 | [1] |

| Enterococcus spp. (VRE) | Vancomycin-Resistant | 0.06 - 1 | [1] |

| Gram-positive Clinical Isolates | Including Ciprofloxacin-R and/or Linezolid-R | < 1 | [2] |

Table 1: Summary of Minimum Inhibitory Concentrations (MIC) for this compound against various Gram-positive bacteria.

Proteomic Response in Staphylococcus aureus

Exposure of S. aureus to this compound induces a distinct proteomic signature, different from that caused by ciprofloxacin or linezolid alone. This further supports the compound's unique mode of action. A study using 2D-gel electrophoresis and MALDI-TOF-MS/MS analyzed these changes after a short exposure.[6]

| Protein Regulation | Number of Proteins Affected | Key Examples | Reference |

| Induced | 13 | Four ribosomal proteins (e.g., 30S ribosomal protein S6, 50S ribosomal protein L10) | [6] |

| Repressed | 16 | Proteins in amino acid synthesis pathways, two aminoacyl-tRNA synthetases, FemB | [6] |

Table 2: Summary of proteomic changes in S. aureus following exposure to this compound. The induction of ribosomal proteins is a notable response, potentially as a compensatory mechanism to the inhibition of translation initiation.

Experimental Protocols

The characterization of this compound's activity relies on established in vitro assays. The following sections detail the methodologies for determining its inhibitory effects.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.[10]

Objective: To determine the concentration of this compound required to inhibit 50% of the DNA gyrase supercoiling activity (IC₅₀).

Materials:

-

Purified bacterial DNA gyrase (e.g., from E. coli or S. aureus)

-

Relaxed circular plasmid DNA (e.g., pBR322)

-

5X Assay Buffer (containing Tris-HCl, KCl, MgCl₂, DTT, spermidine)

-

ATP solution

-

This compound stock solution and serial dilutions

-

Control inhibitor (e.g., ciprofloxacin)

-

Stop solution/loading dye (e.g., GSTEB: glycerol, SDS, Tris-HCl, EDTA, bromophenol blue)

-

Chloroform/isoamyl alcohol

-

Agarose (B213101), TAE buffer, and gel electrophoresis apparatus

Procedure:

-

Reaction Setup: On ice, prepare a master mix containing assay buffer, relaxed plasmid DNA, and sterile water.

-

Aliquot and Add Inhibitor: Aliquot the master mix into reaction tubes. Add varying concentrations of this compound, a positive control inhibitor, or solvent (for no-inhibitor control) to the tubes.

-

Initiate Reaction: Add a defined unit of DNA gyrase to each tube to start the reaction. A negative control tube should receive dilution buffer instead of the enzyme.

-

Incubation: Incubate all tubes at 37°C for 30-60 minutes to allow the supercoiling reaction to proceed.

-

Stop Reaction: Terminate the reaction by adding the stop solution/loading dye, followed by chloroform/isoamyl alcohol to extract proteins.

-

Centrifugation: Centrifuge briefly to separate the aqueous and organic phases.

-

Agarose Gel Electrophoresis: Load the aqueous (upper) phase onto a 1% agarose gel. Run the gel at a constant voltage until the relaxed and supercoiled DNA forms are well-separated.

-

Visualization and Analysis: Stain the gel with an intercalating dye (e.g., ethidium (B1194527) bromide) and visualize under UV light. The supercoiled DNA migrates faster than the relaxed form. Quantify the intensity of the bands to determine the percentage of inhibition at each drug concentration and calculate the IC₅₀ value.

In Vitro Protein Synthesis Inhibition Assay

This assay quantifies the effect of a compound on the synthesis of a reporter protein in a cell-free system.

Objective: To measure the inhibition of bacterial protein synthesis by this compound.

Materials:

-

Bacterial cell-free transcription-translation system (e.g., E. coli S30 extract)

-

Reporter plasmid DNA (e.g., encoding Green Fluorescent Protein - GFP)

-

Amino acid mix and energy source (ATP, GTP)

-

This compound stock solution and serial dilutions

-

Control inhibitors (e.g., linezolid, chloramphenicol)

-

Fluorometer or spectrophotometer

Procedure:

-

Reaction Setup: In microplate wells or tubes, combine the components of the cell-free system, including the S30 extract, reporter plasmid, amino acids, and energy source.

-

Add Inhibitor: Add serial dilutions of this compound or control antibiotics to the wells. Include a no-inhibitor control.

-

Incubation: Incubate the reactions at 37°C for a set period (e.g., 1-3 hours) to allow for transcription and translation of the reporter protein.

-

Measure Reporter Signal: Measure the fluorescence (for GFP) or enzymatic activity of the newly synthesized reporter protein.

-

Analysis: Normalize the signal from the drug-treated samples to the no-inhibitor control to calculate the percentage of inhibition. Determine the IC₅₀ value.

Proteomic Analysis of Bacterial Response

This protocol outlines the method used to identify changes in protein expression in bacteria after exposure to this compound.[6]

Objective: To identify and quantify proteins that are differentially expressed in S. aureus upon treatment with this compound.

Materials:

-

S. aureus culture

-

Luria-Bertani (LB) broth

-

This compound

-

Radioactive label (e.g., L-[³⁵S]-methionine)

-

Lysis buffer and sonicator

-

2D gel electrophoresis equipment (isoelectric focusing and SDS-PAGE)

-

Mass spectrometer (MALDI-TOF-MS/MS)

Procedure:

-

Cell Culture and Treatment: Grow S. aureus to the mid-logarithmic phase (e.g., OD₅₀₀ of 0.4).

-

Radiolabeling and Exposure: Add L-[³⁵S]-methionine to the culture to label newly synthesized proteins. Simultaneously, add a sub-lethal concentration of this compound to the treatment group. A control group receives no drug. Incubate for a short period (e.g., 10 minutes).

-

Cell Lysis: Harvest the cells by centrifugation, wash, and lyse them using sonication to release the proteins.

-

Protein Separation (2D-GE):

-

First Dimension (IEF): Separate the proteins based on their isoelectric point (pI) using isoelectric focusing.

-

Second Dimension (SDS-PAGE): Separate the proteins from the IEF strip based on their molecular weight using SDS-polyacrylamide gel electrophoresis.

-

-

Image Analysis: Visualize the radiolabeled protein spots using a phosphorimager. Use specialized software (e.g., Delta 2D) to compare the proteome maps of the treated and control samples and identify spots with significant changes in intensity (induced or repressed proteins).

-

Protein Identification: Excise the differentially expressed protein spots from a corresponding Coomassie-stained gel. Perform in-gel digestion (e.g., with trypsin) and analyze the resulting peptides using MALDI-TOF-MS/MS to determine their amino acid sequence and identify the proteins.

Conclusion

This compound represents a sophisticated approach in the fight against bacterial resistance. By covalently linking two distinct antibiotic classes, it simultaneously attacks both DNA replication and protein synthesis. This dual-targeting strategy not only provides potent bactericidal activity against susceptible and multi-drug resistant Gram-positive pathogens but also appears to lower the probability of resistance development. The unique proteomic signature it induces underscores a mode of action that is quantitatively and qualitatively different from its constituent parts. As such, this compound and similar hybrid antibiotics hold significant promise as next-generation therapeutics for treating challenging bacterial infections.

References

- 1. researchgate.net [researchgate.net]

- 2. | BioWorld [bioworld.com]

- 3. In vitro activity of MCB3681 against Clostridium difficile strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Multitarget Approaches against Multiresistant Superbugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analysis of effects of MCB3681, the antibacterially active substance of prodrug MCB3837, on human resident microflora as proof of principle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]

MCB-3681: A Technical Guide to a Dual-Action Antibacterial Agent

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and antibacterial activity of MCB-3681, a novel dual-action antibiotic. This compound is the active form of the water-soluble prodrug MCB-3837 and combines the structural and functional properties of both a quinolone and an oxazolidinone. This unique hybrid structure allows it to target two essential bacterial processes simultaneously: DNA replication and protein synthesis.

Chemical Structure and Physicochemical Properties

This compound is a complex synthetic molecule with a chemical formula of C₃₁H₃₂F₂N₄O₈ and a molecular weight of 626.61 g/mol . Its structure features a fluoroquinolone core linked to an oxazolidinone moiety.

| Property | Value |

| Molecular Formula | C₃₁H₃₂F₂N₄O₈ |

| Molecular Weight | 626.61 g/mol |

| IUPAC Name | 7-[4-[[4-[(5S)-5-(acetamidomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2-fluorophenoxy]methyl]-4-hydroxypiperidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid |

| Synonyms | MCB3681, Oxaquin |

| Prodrug | MCB-3837 |

Mechanism of Action

This compound exerts its potent bactericidal activity through a dual mechanism of action, targeting both DNA and protein synthesis within the bacterial cell.[1] This dual targeting is a key feature that can help to overcome and slow the development of bacterial resistance.

-

Inhibition of DNA Synthesis: The quinolone component of this compound targets two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1] By inhibiting these enzymes, this compound prevents the relaxation of supercoiled DNA and the decatenation of daughter chromosomes, which are crucial steps in DNA replication, transcription, and repair.

-

Inhibition of Protein Synthesis: The oxazolidinone moiety of this compound binds to the 50S ribosomal subunit, interfering with the formation of the initiation complex necessary for protein synthesis.[1]

This multi-targeted approach is visualized in the signaling pathway diagram below.

Figure 1: Mechanism of action of this compound.

In Vitro Antibacterial Activity

This compound has demonstrated a broad spectrum of activity against Gram-positive bacteria, including clinically important resistant strains.[1] Its efficacy against Clostridium difficile is also a notable feature.

Activity against Gram-Positive Aerobes

This compound is highly active against a range of Gram-positive aerobes, with Minimum Inhibitory Concentrations (MICs) generally below 1 mg/L.[1]

| Organism | MIC Range (mg/L) |

| Staphylococcus aureus (including MRSA) | < 1 |

| Staphylococcus epidermidis | < 1 |

| Enterococcus faecium (including VRE) | < 1 |

| Enterococcus faecalis | < 1 |

| Streptococcus pneumoniae | < 1 |

Data sourced from BioWorld article on this compound.[1]

Activity against Clostridium difficile

Multiple studies have highlighted the potent in vitro activity of this compound against Clostridium difficile.

| Study | Number of Strains | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |

| Rashid et al. (2014) | 114 | 0.008 - 0.5 | - | - |

| Freeman et al. (2017) | 199 | - | 0.125 | 0.25 |

Data from Rashid et al.[2] and Freeman et al.[3]

Importantly, this compound retains its activity against C. difficile strains that are resistant to other antibiotics such as moxifloxacin (B1663623) and linezolid.[3]

In Vivo Efficacy

The prodrug of this compound, MCB-3837, has been evaluated in murine models of bacterial infection, demonstrating significant in vivo efficacy.

| Animal Model | Pathogen | Dosing Regimen (MCB-3837) | Key Finding |

| Murine Peritonitis | Streptococcus pneumoniae 2916 | 0.9 - 60 mg/kg s.c. | ED₅₀ = 3.6 mg/kg |

| Murine Pneumonia | Streptococcus pneumoniae 6A | 7.5 - 60 mg/kg (2-4 doses over 12h) | Log 2 to Log 3 decrease in median colony counts |

Data sourced from BioWorld article on this compound.[1]

A study in healthy human volunteers who received intravenous infusions of MCB-3837 (6 mg/kg daily for 5 days) showed that this compound was active against resident Gram-positive microflora such as clostridia, bifidobacteria, lactobacilli, enterococci, and Staphylococcus aureus, without significantly affecting Gram-negative microflora.[4]

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and evaluation of this compound are not extensively available in the public domain. The following are general descriptions of the standard methodologies cited in the literature for this compound.

Antimicrobial Susceptibility Testing

The in vitro activity of this compound is typically determined using the broth microdilution or agar (B569324) dilution methods as standardized by the Clinical and Laboratory Standards Institute (CLSI), formerly known as the National Committee for Clinical Laboratory Standards (NCCLS).

Figure 2: General workflow for MIC determination.

DNA Gyrase and Topoisomerase IV Inhibition Assays

The inhibitory activity of this compound against DNA gyrase and topoisomerase IV is assessed through in vitro enzymatic assays. A common method for DNA gyrase is the supercoiling assay, while a decatenation assay is often used for topoisomerase IV.

Figure 3: Logical flow of topoisomerase inhibition assays.

Summary and Future Directions

This compound is a promising antibacterial agent with a dual mechanism of action that confers potent activity against a range of Gram-positive pathogens, including drug-resistant strains and Clostridium difficile. Its efficacy has been demonstrated in both in vitro and in vivo models. The development of dual-acting antibiotics like this compound represents a valuable strategy in the ongoing effort to combat antimicrobial resistance. Further research, including detailed pharmacokinetic and pharmacodynamic studies and clinical trials, will be crucial in determining the ultimate therapeutic potential of this compound.

References

- 1. | BioWorld [bioworld.com]

- 2. In vitro activity of MCB3681 against Clostridium difficile strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In Vitro Activities of MCB3681 and Eight Comparators against Clostridium difficile Isolates with Known Ribotypes and Diverse Geographical Spread - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analysis of effects of MCB3681, the antibacterially active substance of prodrug MCB3837, on human resident microflora as proof of principle - PubMed [pubmed.ncbi.nlm.nih.gov]

MCB-3681 activity against methicillin-resistant Staphylococcus aureus (MRSA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

MCB-3681 is a novel quinolonyl-oxazolidinone antibacterial compound demonstrating significant promise in combating Gram-positive pathogens, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). Structurally, it incorporates elements of both quinolone and oxazolidinone classes of antibiotics, conferring a unique mechanism of action that differs from its parent compounds, ciprofloxacin (B1669076) and linezolid.[1][2] This technical guide provides a comprehensive overview of the anti-MRSA activity of this compound, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols used to elucidate these properties.

Mechanism of Action: A Dual-Targeting Approach with a Twist

This compound exerts its antibacterial effect through a multifaceted mechanism that distinguishes it from conventional antibiotics. While it is known to inhibit DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication, its activity extends beyond these classical quinolone targets.[3] A key aspect of its efficacy against MRSA lies in its ability to modulate protein synthesis in a manner distinct from linezolid.[2]

Proteomic studies have revealed that exposure of S. aureus to this compound leads to a moderate reprogramming of the bacterial proteome, with the induction of 13 proteins and the repression of 16 proteins.[2] Notably, this compound significantly reduces the synthesis of the methicillin-resistance factor protein FemB.[2] The FemB protein is essential for the formation of the pentaglycine (B1581309) interpeptide bridge in the peptidoglycan cell wall of S. aureus.[1][4] The inactivation or reduced expression of FemB leads to a decrease in peptidoglycan cross-linking, rendering the bacterium more susceptible to β-lactam antibiotics and compromising its cell wall integrity.[1][4] This targeted repression of a key resistance determinant likely contributes significantly to the potent activity of this compound against MRSA.[2]

The impact of this compound on the proteome is considerably different from that of ciprofloxacin or linezolid, which affect a much larger number of proteins.[2] This suggests that this compound possesses a more targeted and potentially more refined mechanism of action.

Quantitative Efficacy Data

The in vitro activity of this compound against S. aureus, including MRSA, has been demonstrated through the determination of Minimum Inhibitory Concentrations (MICs).

| Organism | Strain Type | MIC (mg/L) | Reference |

| Staphylococcus aureus | ATCC 29213 (Quality Control) | 0.25 | [2] |

| Staphylococcus aureus | RN1HG001 | 0.25 | [2] |

| Staphylococcus aureus | Clinical Isolates | < 1 | [3] |

| MRSA, MSSA, VRE | Various Strains | 0.06 - 1 | [5] |

MIC values represent the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Experimental Protocols

Proteomic Analysis of this compound Action

Objective: To identify changes in protein expression in S. aureus upon exposure to this compound.

Methodology:

-

Bacterial Culture: S. aureus strains (e.g., ATCC 29213, RN1HG001) are grown aerobically at 37°C in a defined medium.[6]

-

Drug Exposure: The bacterial culture is exposed to a sub-lethal concentration of this compound (e.g., 4 mg/L) for a short period.[2]

-

Protein Extraction: Bacterial cells are harvested, and total protein is extracted.

-

Two-Dimensional (2D) Gel Electrophoresis: The extracted proteins are separated first by isoelectric focusing (based on their isoelectric point) and then by SDS-PAGE (based on their molecular weight).[2]

-

Protein Identification: Protein spots that show differential expression (induced or repressed) between treated and untreated samples are excised from the gel. These proteins are then identified using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS/MS).[2]

-

Data Analysis: The identified proteins are categorized based on their function to elucidate the pathways affected by this compound.[2]

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the minimum concentration of this compound that inhibits the growth of MRSA.

Methodology (based on NCCLS/CLSI guidelines):

-

Inoculum Preparation: A standardized inoculum of the MRSA test strain is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).

-

Serial Dilution: A two-fold serial dilution of this compound is prepared in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well containing the diluted this compound is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

-

Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

-

MIC Reading: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacteria.

Murine Thigh Infection Model

Objective: To evaluate the in vivo efficacy of this compound in a localized MRSA infection model.

Methodology:

-

Animal Model: Female ICR or Swiss Webster mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.[7]

-

Inoculum Preparation: An inoculum of a clinical MRSA strain is prepared to a specific concentration (e.g., 1 x 10^4 CFU per thigh).[7]

-

Infection: Mice are anesthetized, and a defined volume of the bacterial suspension is injected into the thigh muscle.[7]

-

Treatment: At a specified time post-infection (e.g., 2 hours), mice are treated with this compound (or its prodrug, MCB-3837) via a suitable route (e.g., subcutaneous or intravenous). A vehicle control group receives the formulation without the active drug.[8]

-

Bacterial Load Determination: At a predetermined endpoint (e.g., 24 hours post-treatment), mice are euthanized, and the infected thigh muscles are aseptically removed and homogenized.[7]

-

CFU Counting: Serial dilutions of the tissue homogenates are plated on appropriate agar (B569324) plates, and the number of CFU per thigh is determined after incubation.

-

Efficacy Assessment: The reduction in bacterial load in the treated groups is compared to the vehicle control group to determine the in vivo efficacy of this compound.[7]

Visualizations

References

- 1. Influence of femB on methicillin resistance and peptidoglycan metabolism in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. itmedicalteam.pl [itmedicalteam.pl]

- 3. | BioWorld [bioworld.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. itmedicalteam.pl [itmedicalteam.pl]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

In Vitro Efficacy of MCB-3681 Against Vancomycin-Resistant Enterococci (VRE): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the in vitro efficacy of MCB-3681, a novel quinolonyl-oxazolidinone antibiotic, against vancomycin-resistant Enterococci (VRE). This compound represents a promising development in the fight against multidrug-resistant Gram-positive pathogens, owing to its dual mechanism of action. This document synthesizes available data on its antimicrobial activity, outlines relevant experimental protocols, and visualizes its mechanism of action and experimental workflows.

Introduction to this compound

This compound is a hybrid antibiotic that covalently links the pharmacophores of a quinolone and an oxazolidinone. This design confers a dual mechanism of action, simultaneously targeting bacterial DNA replication and protein synthesis. Specifically, the quinolone component inhibits DNA gyrase and topoisomerase IV, while the oxazolidinone moiety targets the 50S ribosomal subunit to block protein synthesis. This multi-targeted approach is hypothesized to not only provide broad-spectrum Gram-positive activity but also to possess a high barrier to resistance development.

In Vitro Antimicrobial Activity

This compound has demonstrated potent in vitro activity against a wide range of Gram-positive bacteria, including clinically significant resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and VRE.

Quantitative Data Summary

Published studies indicate that this compound is active against VRE, with reported Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range. The available data is summarized in the table below. It is important to note that much of the detailed published research on this compound has focused on its efficacy against Clostridium difficile. While activity against VRE has been confirmed, extensive MIC distributions across a large panel of VRE strains are not as readily available in the public domain.

| Organism | Antimicrobial Agent | MIC Range (µg/mL) | Reference |

| Vancomycin-Resistant Enterococci (VRE) | This compound | 0.06 - 1 | [1] |

| Enterococcus faecium (clinical isolates) | This compound | < 1 | [2] |

| Enterococcus faecalis (clinical isolates) | This compound | < 1 | [2] |

Mechanism of Action

The dual functionality of this compound is a key attribute. By targeting two distinct and essential bacterial processes, the compound can overcome existing resistance mechanisms to either quinolones or oxazolidinones alone.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the in vitro efficacy of this compound against VRE. These protocols are based on established standards for antimicrobial susceptibility testing.

Broth Microdilution for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

Materials:

-

This compound analytical powder

-

Appropriate solvent for this compound (e.g., dimethyl sulfoxide, DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

VRE isolates and quality control strains (e.g., Enterococcus faecalis ATCC 29212)

-

0.5 McFarland standard turbidity reference

-

Sterile saline or broth for inoculum preparation

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in the appropriate solvent at a concentration of 100 times the highest final concentration to be tested.

-

Preparation of Microtiter Plates:

-

Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

-

Add 50 µL of the this compound working solution to the first well of each row to be tested, creating a 1:2 dilution.

-

Perform serial twofold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This will result in 50 µL of varying concentrations of this compound in each well.

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select several colonies of the VRE isolate and suspend them in sterile saline or broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

-

Inoculation: Add 50 µL of the standardized inoculum to each well of the microtiter plate, bringing the final volume in each well to 100 µL.

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the VRE isolate.

Agar (B569324) Dilution for MIC Determination

This method involves incorporating the antimicrobial agent into an agar medium upon which the test organisms are inoculated.

Materials:

-

This compound analytical powder

-

Appropriate solvent for this compound

-

Mueller-Hinton Agar (MHA)

-

Sterile petri dishes

-

VRE isolates and quality control strains

-

0.5 McFarland standard turbidity reference

-

Inoculum replicating device (e.g., Steers replicator)

Procedure:

-

Preparation of this compound Stock Solution: As described for broth microdilution.

-

Preparation of Agar Plates:

-

Prepare serial twofold dilutions of this compound in a suitable diluent.

-

For each concentration, add 1 part of the this compound dilution to 9 parts of molten MHA (held at 45-50°C).

-

Mix thoroughly and pour into sterile petri dishes. Allow the agar to solidify.

-

Prepare a growth control plate containing no this compound.

-

-

Inoculum Preparation: Prepare a standardized inoculum for each VRE isolate as described for broth microdilution.

-

Inoculation: Using an inoculum replicating device, spot-inoculate the surface of each agar plate with the VRE suspensions. Each spot should contain approximately 10⁴ CFU.

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.

-

Reading Results: The MIC is the lowest concentration of this compound that completely inhibits the growth of the VRE isolate, disregarding a single colony or a faint haze.

Conclusion

This compound demonstrates promising in vitro activity against vancomycin-resistant Enterococci. Its dual mechanism of action, targeting both DNA replication and protein synthesis, makes it a compelling candidate for further development. While the currently available public data on its activity against a broad range of VRE strains is limited, the initial findings are encouraging. Further studies detailing the MIC distribution against a larger, more diverse panel of VRE isolates, including different vancomycin (B549263) resistance genotypes, are warranted to fully elucidate its potential clinical utility for treating infections caused by these challenging pathogens.

References

The Dual-Edged Sword: A Technical Overview of MCB-3681's Efficacy Against Clostridium difficile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clostridium difficile infection (CDI) remains a significant challenge in healthcare settings, necessitating the development of novel antimicrobial agents. MCB-3681, a novel quinolonyl-oxazolidinone hybrid antibiotic, has emerged as a promising candidate. This technical guide provides an in-depth analysis of the available data on the efficacy of this compound against C. difficile strains, detailing its mechanism of action, in vitro activity, and the experimental protocols used in its evaluation. The information is intended to support further research and development efforts in the fight against this formidable pathogen.

Core Mechanism of Action: A Two-Pronged Attack

This compound leverages the distinct mechanisms of its constituent pharmacophores—a quinolone and an oxazolidinone—to exert a potent bactericidal effect against C. difficile. This dual-action modality is crucial for its efficacy, particularly against strains that may have developed resistance to single-target antibiotics.[1][2]

1. Inhibition of DNA Synthesis (Quinolone Moiety): The quinolone component of this compound targets two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. These enzymes are critical for DNA replication, repair, and recombination. By inhibiting their function, this compound disrupts the essential processes of bacterial DNA synthesis, leading to cell death.[2]

2. Inhibition of Protein Synthesis (Oxazolidinone Moiety): The oxazolidinone moiety of this compound targets the bacterial ribosome, the cellular machinery responsible for protein synthesis. Specifically, it is understood to bind to the 50S ribosomal subunit, preventing the formation of the initiation complex necessary to begin protein translation. This cessation of protein production is catastrophic for the bacterium.[2][3]

The synergistic or additive effects of these two distinct mechanisms of action contribute to the potent activity of this compound and may reduce the likelihood of resistance development.

In Vitro Efficacy: Potent Activity Against Diverse C. difficile Strains

Multiple studies have demonstrated the potent in vitro activity of this compound against a wide range of Clostridium difficile clinical isolates. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium, have been consistently low for this compound.

Summary of In Vitro Activity Data

| Study Reference | Number of Isolates | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) | Comparator Drug(s) and their MIC90 (mg/L) |

| Rashid et al. (2014)[4] | 114 | 0.008 - 0.5 | Not Reported | Not Reported | Vancomycin: 1, Metronidazole: 2, Fidaxomicin: 0.125 |

| Freeman et al. (2017) | 199 | 0.008 - 0.5 | 0.125 | 0.25 | Vancomycin: 1, Metronidazole: 0.5, Fidaxomicin: 0.125 |

These data clearly indicate that this compound exhibits potent activity against a large and diverse collection of C. difficile isolates, with MIC values often lower than or comparable to existing therapies.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Agar (B569324) Dilution

The agar dilution method is a standardized technique for determining the MIC of an antimicrobial agent against bacteria. The following protocol is a generalized representation based on established methods for anaerobic bacteria like C. difficile.

Agar Dilution Workflow for MIC Determination

Cell Cytotoxicity Neutralization Assay

Cell Cytotoxicity Neutralization Assay Workflow

Signaling and Action Pathways